Benzyl isoxazol-4-ylcarbamate
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Overview
Description
Benzyl isoxazol-4-ylcarbamate is a chemical compound with the molecular formula C11H10N2O3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl isoxazol-4-ylcarbamate typically involves the reaction of benzyl isocyanate with isoxazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzyl isoxazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Benzyl isoxazol-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl isoxazol-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
Benzyl isocyanate: A precursor in the synthesis of Benzyl isoxazol-4-ylcarbamate.
Isoxazole-4-carboxylic acid: Another precursor in the synthesis.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct biological activities.
Biological Activity
Benzyl isoxazol-4-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound features an isoxazole ring, which is known for various biological activities. The synthesis of this compound typically involves the reaction of benzylamine with isoxazole derivatives under specific conditions to yield the desired carbamate structure. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions, making it easier to produce this compound for research purposes .
1. Antiproliferative Activity
This compound has been studied for its antiproliferative effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity against multi-drug resistant cancer cells. For instance, a study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.2 - 22.2 |
HEK-293 | 102.4 - 293.2 |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells, as evidenced by studies showing increased apoptotic markers at certain concentrations . Additionally, the bioactivity may involve interactions with specific enzymes or receptors that are critical for cell proliferation and survival.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Case Study 1 : A study focused on the compound's interaction with bromodomain and extra-terminal (BET) proteins demonstrated that isoxazole derivatives could modulate protein interactions involved in cancer progression. This suggests that this compound might influence signaling pathways critical for tumor growth .
- Case Study 2 : Another investigation into the metabolic pathways of isoxazole-containing compounds revealed that certain substitutions on the isoxazole ring could enhance bioactivation and lead to reactive metabolites that may contribute to their therapeutic effects .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that while it shows significant activity against cancer cell lines, it also exhibits varying degrees of cytotoxicity towards normal cells, necessitating further studies to evaluate its therapeutic index .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
benzyl N-(1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C11H10N2O3/c14-11(13-10-6-12-16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14) |
InChI Key |
LZASQHXBVNMDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CON=C2 |
Origin of Product |
United States |
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